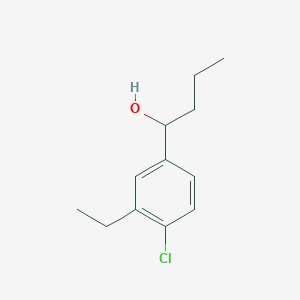
1-(4-Chloro-3-ethylphenyl)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-ethylphenyl)-1-butanol is a chemical compound belonging to the class of phenyl alcohols. It features a phenyl ring substituted with a chlorine atom at the 4-position and an ethyl group at the 3-position, along with a butanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-ethylphenyl)-1-butanol can be synthesized through several synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the reaction of 4-chloro-3-ethylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, ethylmagnesium bromide, can be reacted with 4-chloro-3-ethylbenzene carboxaldehyde to form the corresponding alcohol after hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
1-(4-Chloro-3-ethylphenyl)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the compound to its corresponding alkane or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride, sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a catalyst.
Substitution: Sodium hydroxide, ammonia, and halide ions.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-ethylphenyl)-1-butanone, 1-(4-Chloro-3-ethylphenyl)butanoic acid.
Reduction: 1-(4-Chloro-3-ethylphenyl)butane.
Substitution: 1-(4-Hydroxy-3-ethylphenyl)-1-butanol, 1-(4-Amino-3-ethylphenyl)-1-butanol.
科学研究应用
1-(4-Chloro-3-ethylphenyl)-1-butanol has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be utilized in the development of new drugs and therapeutic agents due to its potential biological activity.
Industry: The compound finds use in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 1-(4-Chloro-3-ethylphenyl)-1-butanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the intended application.
相似化合物的比较
1-(4-Chloro-3-ethylphenyl)-1-butanol is similar to other phenyl alcohols and chlorinated aromatic compounds. Some similar compounds include:
1-(4-Chlorophenyl)-1-butanol: Lacks the ethyl group at the 3-position.
1-(3-Ethylphenyl)-1-butanol: Lacks the chlorine atom at the 4-position.
1-(4-Chloro-3-methylphenyl)-1-butanol: Has a methyl group instead of an ethyl group at the 3-position.
Uniqueness: this compound is unique due to its specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of chlorine and ethyl groups provides distinct properties compared to other similar compounds.
属性
IUPAC Name |
1-(4-chloro-3-ethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-3-5-12(14)10-6-7-11(13)9(4-2)8-10/h6-8,12,14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJLQJRXUQATHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Cl)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
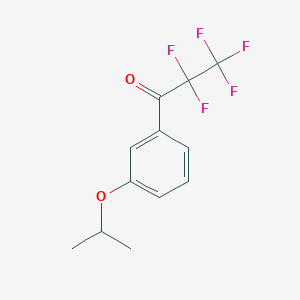
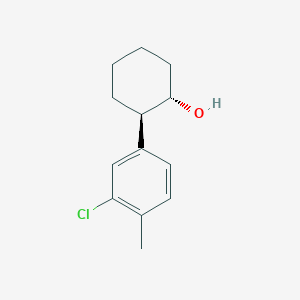
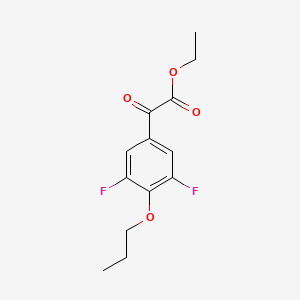
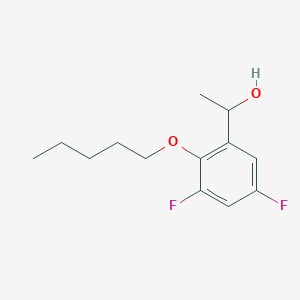
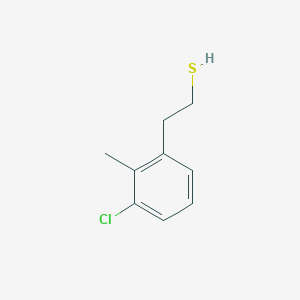
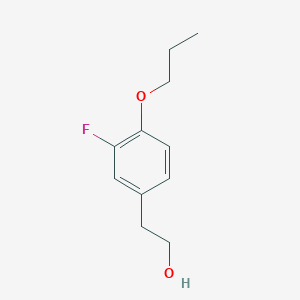
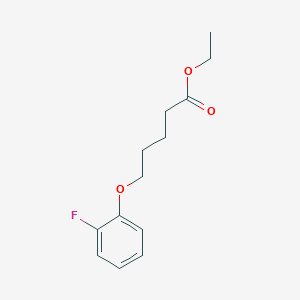
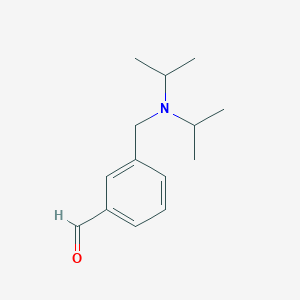

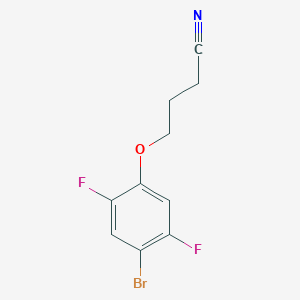
![1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990737.png)
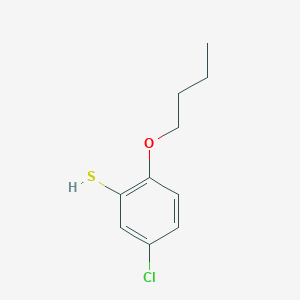
![1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990748.png)
![2-[4-(Trifluoromethylthio)benzoyl]thiazole](/img/structure/B7990754.png)
